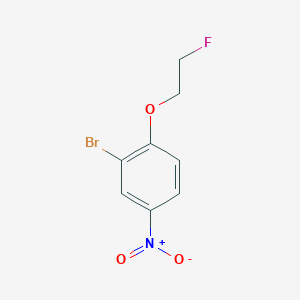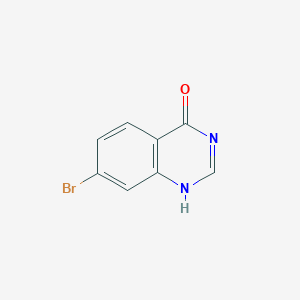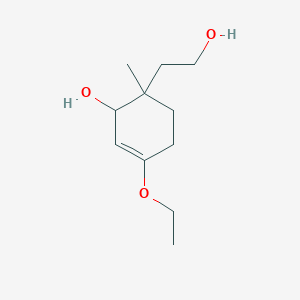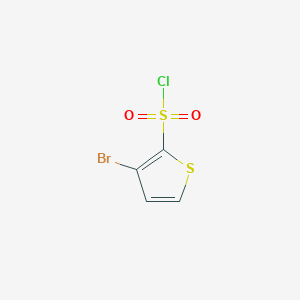
3-Bromothiophene-2-sulfonyl chloride
Übersicht
Beschreibung
3-Bromothiophene-2-sulfonyl chloride is a sulfur-containing heterocyclic compound with potential applications in organic synthesis and material science. It serves as a versatile building block for the synthesis of various thiophene derivatives due to its reactive sulfonyl chloride group and bromine atom.
Synthesis Analysis
The synthesis of thiophene derivatives, including 3-Bromothiophene-2-sulfonyl chloride, often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. These methods provide a straightforward approach to synthesizing thiophene sulfonamide derivatives under mild conditions (Noreen et al., 2017).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is critical for their chemical behavior and applications. Detailed analysis through techniques such as NMR and DFT calculations helps in understanding the electronic structure, which influences reactivity and properties. For example, studies on the E and Z isomerization process of thiophene derivatives provide insights into their structural dynamics (Amereih et al., 2021).
Chemical Reactions and Properties
3-Bromothiophene-2-sulfonyl chloride participates in various chemical reactions, including nucleophilic substitution and coupling reactions, due to the presence of reactive functional groups. These reactions are essential for synthesizing complex molecules and polymers for material science applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, of 3-Bromothiophene-2-sulfonyl chloride, depend on its molecular structure. These properties are crucial for determining its suitability in different chemical reactions and applications in material science.
Chemical Properties Analysis
The chemical properties of 3-Bromothiophene-2-sulfonyl chloride, including reactivity towards nucleophiles and electrophiles, are influenced by the bromine atom and the sulfonyl chloride group. These functional groups make it a valuable compound for organic synthesis, especially in constructing sulfonamide and thiophene-based derivatives with potential biological activities (Percec et al., 2001).
Wissenschaftliche Forschungsanwendungen
Electrochemical Coupling Reactions : Durandetti, Périchon, and Nédélec (1997) reported the efficient coupling of 2- or 3-bromothiophene with activated alkyl chlorides, benzyl chloride, or vinyl halides in an electrochemical reaction catalyzed by NiBr2-2,2′∔pyridine (bipy) using the sacrificial anode process. This study suggests applications in the synthesis of complex organic compounds (Durandetti, Périchon, & Nédélec, 1997).
Synthesis of Thiophenesulfonamides : Rozentsveig et al. (2007) investigated the conversion of mono-and dihalothiophenesulfonyl chlorides into stable thiophenesulfonamides using aqueous ammonia. This research provides insights into the synthesis and structure of thiophenesulfonamides, which have potential applications in pharmaceuticals and agrochemicals (Rozentsveig et al., 2007).
Synthesis of Thiophene-Based Compounds : Svensson, Karlsson, and Hallberg (1984) described the treatment of certain bromothiophenes leading to the synthesis of thiodienynes via ring-opening. This process indicates the potential of bromothiophenes in synthesizing structurally unique thiophene derivatives (Svensson, Karlsson, & Hallberg, 1984).
Acylation of 3-Bromothiophene : Smirnov et al. (2013) explored the acylation of 3-bromothiophene with succinyl chloride, forming isomeric dibromo-substituted 1,4-di(2-thienyl)butane-1,4-diones. This study highlights the potential of 3-bromothiophene in organic synthesis, particularly in forming complex ketone structures (Smirnov et al., 2013).
Urease Inhibition and Antibacterial Agents : Noreen et al. (2017) reported the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction. These compounds were evaluated for urease inhibition and hemolytic activities, suggesting their potential as antibacterial agents (Noreen et al., 2017).
Safety And Hazards
3-Bromothiophene-2-sulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation4. Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area4.
Zukünftige Richtungen
The future directions of 3-Bromothiophene-2-sulfonyl chloride are not explicitly mentioned in the sources. However, given its reactivity, it could be used in the synthesis of various organic compounds, potentially expanding its applications in fields like medicinal chemistry and materials science.
Please note that this information is based on the available sources and there might be more recent studies or data related to this compound. For a more comprehensive understanding, you may want to refer to more specialized databases or literature.
Eigenschaften
IUPAC Name |
3-bromothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLMNCCLQDVCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546445 | |
| Record name | 3-Bromothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothiophene-2-sulfonyl chloride | |
CAS RN |
170727-02-3 | |
| Record name | 3-Bromothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

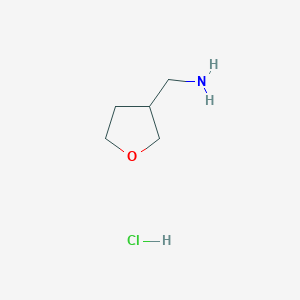
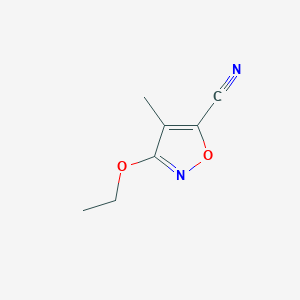

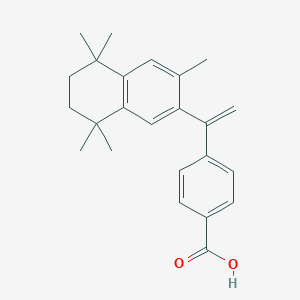
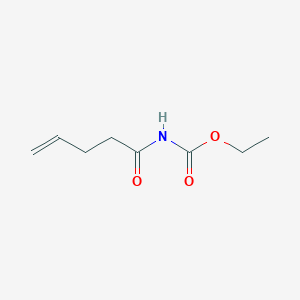
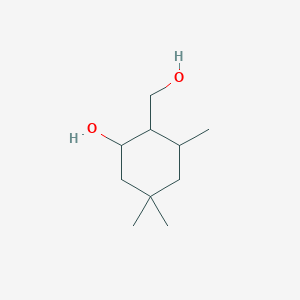
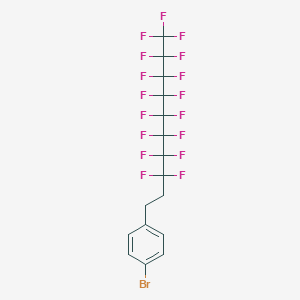
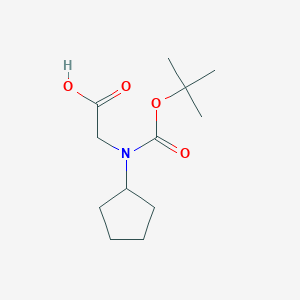
![1-Methyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B63665.png)
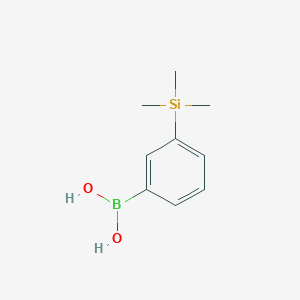
![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)
